HQK-1004
Description
HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies and lymphoproliferative disorders. It operates via a novel mechanism: inducing the expression of latent viral proteins in EBV-infected tumor cells, thereby sensitizing them to antiviral agents like valganciclovir or ganciclovir .
The drug was administered intravenously, targeting patients with relapsed or refractory EBV-positive malignancies who had failed standard therapies .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HQK1004; HQK 1004; HQK-1004; SCFA HQK1004; SCFA HQK 1004; SCFA HQK-1004 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares HQK-1004 with structurally or functionally analogous compounds in viral-associated cancer therapy:
| Compound | Mechanism | Indication | Development Phase | Status | Key Differentiation |
|---|---|---|---|---|---|
| This compound | Induces viral protein expression | EBV+ lymphoid malignancies | Phase 2 | Terminated | Targets latent EBV via host sensitization |
| Valganciclovir | Inhibits viral DNA polymerase | CMV infections, EBV-associated cancers | Approved | Marketed | Direct antiviral; limited efficacy in latency |
| Deoxycytidine | Nucleoside analog, disrupts DNA synthesis | Acute myeloid leukemia (AML) | Approved | Marketed | Broad antimetabolite, non-viral-specific |
| FV-100 | Helicase-primase inhibitor | Varicella-zoster virus infection | Phase 3 | Active | Targets herpesvirus replication machinery |
| Ad-OC-hsvTK | Suicide gene therapy (HSV-TK + GCV) | Prostate cancer | Phase 1 | Active | Gene therapy requiring viral vector delivery |
Key Findings from Comparative Analysis:
Mechanistic Uniqueness: this compound’s approach of reactivating latent EBV proteins (e.g., TK, LMP1) differentiates it from direct antivirals like valganciclovir or nucleoside analogs (e.g., deoxycytidine). This strategy aims to convert "immune-silent" tumors into immunogenic targets . In contrast, gene therapies like Ad-OC-hsvTK rely on viral vectors to deliver thymidine kinase genes, enabling ganciclovir-mediated cytotoxicity. This compound avoids vector-related risks but requires intact host immune responses .
Clinical Efficacy and Limitations :
- This compound’s Phase 2 trial termination (NCT00992732) suggests challenges in achieving durable responses or managing toxicity. In comparison, valganciclovir, though effective against active EBV replication, fails to address latent reservoirs .
- FV-100 and Ad-OC-hsvTK demonstrate broader applicability in viral infections and solid tumors, respectively, but lack this compound’s focus on EBV-specific malignancies .
Safety and Tolerability :
- This compound’s preclinical data highlighted risks of off-target immune activation, whereas valganciclovir and deoxycytidine exhibit well-characterized myelosuppressive and nephrotoxic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
